2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Catalog No.
S626520
CAS No.
7251-91-4
M.F
C17H12N2O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

CAS Number

7251-91-4

Product Name

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Synonyms

R 1507, R-1507, R-1507 monoclonal antibody, R1507, RO-4858696, RO-4858696-000, RO-4858696000, RO4858696, RO4858696-000, RV-001, RV001, teprotumumab

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

The exact mass of the compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (CAS: 7251-91-4) is a highly conjugated, electron-deficient styrylquinoline derivative utilized primarily as an advanced synthetic intermediate and photophysical scaffold [1]. Featuring a meta-directing nitro group on the styryl moiety, this compound serves as a critical precursor for the synthesis of aminostyrylquinolines and related heterocycles [2]. In industrial and laboratory procurement, it is valued for its specific electronic properties—namely, a lowered Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted styrylquinolines—which dictates its utility in structure-activity relationship (SAR) studies, electrochemical benchmarking, and the development of redox-responsive optical materials [1].

Substituting 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline with its para-nitro analog (4-nitrostyrylquinoline) or the unsubstituted parent compound (2-styrylquinoline) fundamentally alters both process chemistry and end-use performance [1]. The unsubstituted 2-styrylquinoline lacks the electron-withdrawing nitro moiety, resulting in significantly different photoluminescence quantum yields and precluding its use as a reducible precursor for amine-functionalized ligands [2]. Conversely, the para-nitro isomer exhibits different conjugation pathways and dipole moments, which alters its solubility profile and crystallization kinetics during large-scale purification [1]. For procurement focused on precise electronic tuning or specific meta-substituted downstream targets, only the 3-nitro isomer provides the correct regiochemistry and predictable reduction kinetics without unwanted side reactions [2].

Regioselective Reduction Yields for Aminostyrylquinoline Synthesis

When utilized as a precursor for aminostyrylquinolines, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline demonstrates superior processability under standard chemical reduction conditions (e.g., SnCl2/EtOH) compared to highly functionalized analogs [1]. Quantitative synthetic studies indicate that the meta-nitro styrylquinoline achieves >85% isolated yield of the corresponding amine without cleavage of the sensitive alkene bridge, whereas heavily substituted or para-nitro variants often suffer from competitive over-reduction or polymerization, reducing target yields to <70% [1].

Evidence DimensionIsolated yield of corresponding amine (alkene-intact)
Target Compound Data>85% yield
Comparator Or Baselinepara-nitro isomer / poly-substituted analogs (<70% yield)
Quantified Difference>15% absolute yield improvement
ConditionsStandard chemical reduction (SnCl2/EtOH) at room temperature

High-yielding, chemoselective reduction is critical for the cost-effective procurement of precursors in the scale-up of pharmaceutical libraries.

Fluorescence Quenching for Redox-Responsive Probe Design

The presence of the strongly electron-withdrawing 3-nitro group effectively quenches the inherent fluorescence of the styrylquinoline core via photoinduced electron transfer (PET) [1]. Compared to the unsubstituted 2-styrylquinoline, which exhibits strong fluorescence emission (quantum yield Φ ~ 0.1-0.3 depending on solvent), the 3-nitro derivative shows a dramatically reduced quantum yield (Φ < 0.01)[1]. This massive contrast makes the 3-nitro compound an ideal 'off-state' baseline material for developing 'turn-on' fluorescent sensors.

Evidence DimensionFluorescence Quantum Yield (Φ)
Target Compound DataΦ < 0.01 (strongly quenched)
Comparator Or BaselineUnsubstituted 2-styrylquinoline (Φ ~ 0.1-0.3)
Quantified Difference>10-fold reduction in baseline fluorescence
ConditionsStandard organic solvents (e.g., acetonitrile) at ambient temperature

A near-zero baseline fluorescence is essential for buyers developing high-contrast, redox-responsive optical sensors.

Tuned Cathodic Reduction Potential for Electrochemical Applications

The 3-nitro substitution significantly lowers the LUMO energy level of the styrylquinoline system, facilitating easier electrochemical reduction [1]. Cyclic voltammetry data for nitro-substituted styrylquinolines typically reveals a first cathodic reduction peak corresponding to the nitro group at approximately -0.6 to -0.8 V (vs. Ag/AgCl), which is significantly more positive (easier to reduce) than the quinoline core reduction seen in unsubstituted 2-styrylquinoline (typically beyond -1.5 V)[1].

Evidence DimensionFirst Cathodic Reduction Potential (E_pc)
Target Compound Data~ -0.6 to -0.8 V (vs. Ag/AgCl)
Comparator Or BaselineUnsubstituted 2-styrylquinoline (< -1.5 V)
Quantified Difference~0.8 V positive shift in reduction potential
ConditionsCyclic voltammetry in aprotic solvent (e.g., DMF) with supporting electrolyte

Predictable and accessible reduction potentials are critical for material scientists selecting electron-acceptor components for organic electronics or electrochemical assays.

Defined Steric Profile for Structure-Activity Relationship (SAR) Baselines

In the development of biologically active compounds such as HIV-1 integrase inhibitors, the orientation of the nitro group plays a critical role in target binding [1]. The 3-nitro (meta) configuration provides a distinct dihedral angle and steric footprint compared to the 4-nitro (para) isomer [1]. Procurement of the exact 3-nitro isomer ensures reproducibility in binding affinity assays, where the meta-substitution often alters the hydrogen-bonding network within the enzyme active site, serving as a necessary baseline control [1].

Evidence DimensionReceptor Binding / SAR Profile Consistency
Target Compound DataDefined meta-steric footprint
Comparator Or Baseline4-nitro isomer (para-steric footprint)
Quantified DifferenceDistinct spatial orientation of the hydrogen-bond acceptor
ConditionsIn vitro enzyme inhibition assays (e.g., HIV-1 integrase 3'-processing)

Procuring the exact positional isomer is mandatory for medicinal chemists to avoid confounding variables in structure-activity relationship mapping.

Precursor for Redox-Responsive Fluorescent Probes

Leveraging the highly quenched fluorescence of the 3-nitro state (Φ < 0.01), this compound is the optimal starting material for synthesizing 'turn-on' optical sensors designed to detect hypoxic environments or specific reductases in biological assays [1].

Intermediate in Pharmaceutical Library Synthesis

Due to its >85% chemoselective reduction yield, this compound is highly suited as an intermediate for generating 3-aminostyrylquinoline derivatives in drug discovery programs targeting viral integrases or parasitic infections[2].

Electrochemical Material Benchmarking

With a predictable and easily accessible first cathodic reduction potential (~ -0.6 to -0.8 V), it serves as a reliable electron-deficient reference compound in cyclic voltammetry studies for novel organic electronic materials[3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

276.089877630 g/mol

Monoisotopic Mass

276.089877630 g/mol

Heavy Atom Count

21

Wikipedia

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Dates

Last modified: 07-20-2023

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